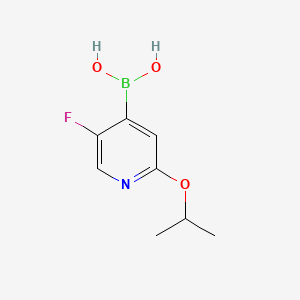
(5-Fluoro-2-isopropoxypyridin-4-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(5-Fluoro-2-isopropoxypyridin-4-yl)boronic acid” is a boronic acid-based compound with the CAS Number: 1264127-92-5 . It has a molecular weight of 198.99 . The IUPAC name for this compound is 5-fluoro-2-isopropoxy-4-pyridinylboronic acid .
Molecular Structure Analysis
The InChI code for “(5-Fluoro-2-isopropoxypyridin-4-yl)boronic acid” is 1S/C8H11BFNO3/c1-5(2)14-8-3-6(9(12)13)7(10)4-11-8/h3-5,12-13H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Chemical Reactions Analysis
Boronic acids, including “(5-Fluoro-2-isopropoxypyridin-4-yl)boronic acid”, are very important in synthetic organic, materials, bioorganic, and medicinal chemistry as well as chemical biology . They are used in a variety of reactions, including Suzuki-Miyaura coupling .Physical And Chemical Properties Analysis
“(5-Fluoro-2-isopropoxypyridin-4-yl)boronic acid” is a solid at room temperature . It should be stored in an inert atmosphere and kept in a freezer under -20°C .Aplicaciones Científicas De Investigación
-
- Application : “(5-Fluoro-2-isopropoxypyridin-4-yl)boronic acid pinacol ester” is a chemical compound used in various chemical reactions .
- Method of Application : The specific methods of application or experimental procedures would depend on the particular chemical reaction in which this compound is being used. Unfortunately, the exact procedures are not provided in the sources I found .
- Results or Outcomes : The outcomes would also depend on the specific chemical reaction. The compound could potentially be used to synthesize other complex organic compounds .
-
- Application : Fluoropyridines, such as “(5-Fluoro-2-isopropoxypyridin-4-yl)boronic acid”, are of special interest as potential imaging agents for various biological applications .
- Method of Application : The compound could potentially be used in the synthesis of F 18-substituted pyridines, which are used in local radiotherapy of cancer .
- Results or Outcomes : The outcomes of such applications could potentially include improved imaging for various biological applications .
-
- Application : This compound can be used in the synthesis of various fluorinated pyridines .
- Method of Application : The methods of synthesis include reactions with 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, and perfluoroalkylpyridines .
- Results or Outcomes : The outcomes of these syntheses could include the production of new fluorinated pyridines with potential applications in various fields .
-
- Application : The compound can be used in the synthesis of F 18-substituted pyridines for local radiotherapy of cancer .
- Method of Application : The specific methods of application would depend on the particular requirements of the radiotherapy .
- Results or Outcomes : The outcomes could potentially include improved treatment outcomes for cancer patients .
-
- Application : This compound can be used in the synthesis of various fluorinated pyridines .
- Method of Application : The methods of synthesis include reactions with 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, and perfluoroalkylpyridines .
- Results or Outcomes : The outcomes of these syntheses could include the production of new fluorinated pyridines with potential applications in various fields .
-
- Application : The compound can be used in the synthesis of F 18-substituted pyridines for local radiotherapy of cancer .
- Method of Application : The specific methods of application would depend on the particular requirements of the radiotherapy .
- Results or Outcomes : The outcomes could potentially include improved treatment outcomes for cancer patients .
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with the compound include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, and if in eyes, rinsing cautiously with water for several minutes .
Propiedades
IUPAC Name |
(5-fluoro-2-propan-2-yloxypyridin-4-yl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BFNO3/c1-5(2)14-8-3-6(9(12)13)7(10)4-11-8/h3-5,12-13H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEMIVKVJKMZTOE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=NC=C1F)OC(C)C)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BFNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90678232 |
Source


|
| Record name | {5-Fluoro-2-[(propan-2-yl)oxy]pyridin-4-yl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90678232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.99 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Fluoro-2-isopropoxypyridin-4-yl)boronic acid | |
CAS RN |
1264127-92-5 |
Source


|
| Record name | {5-Fluoro-2-[(propan-2-yl)oxy]pyridin-4-yl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90678232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

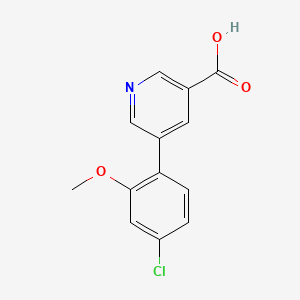
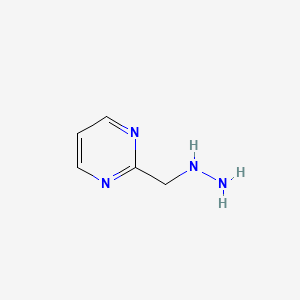
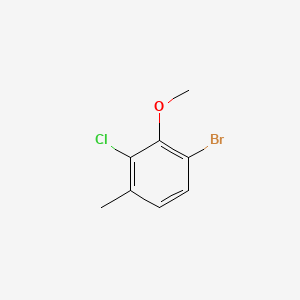
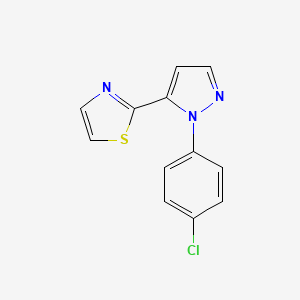
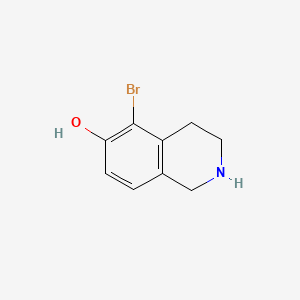
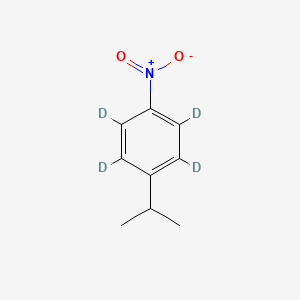
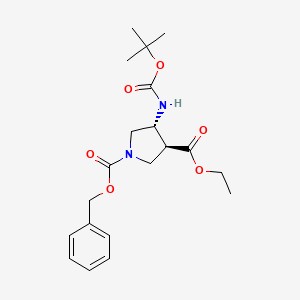
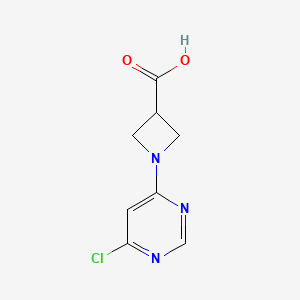
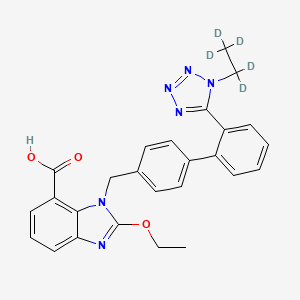
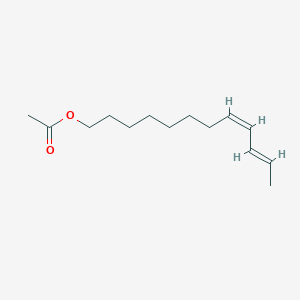
![tert-Butyl 2-chloro-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate](/img/structure/B580861.png)
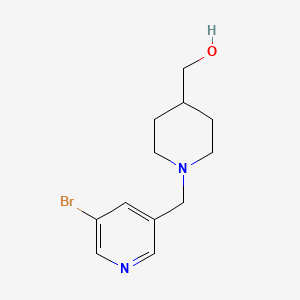
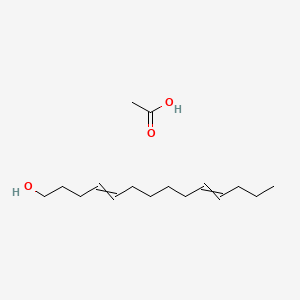
![Tert-butyl 4-[(2-methyl-1,3-benzothiazol-5-yl)methyl]piperidine-1-carboxylate](/img/structure/B580867.png)